Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
Description
Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a structurally complex sulfonyl-containing benzoate derivative. Its core framework comprises a 1,4,8-triazaspiro[4.5]dec-1-en-3-one system substituted with a 4-tert-butylphenyl group, linked via a sulfonyl bridge to a methyl benzoate moiety.
Properties
IUPAC Name |
methyl 2-[[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-24(2,3)18-11-9-17(10-12-18)21-22(29)27-25(26-21)13-15-28(16-14-25)34(31,32)20-8-6-5-7-19(20)23(30)33-4/h5-12H,13-16H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGSPZBCSQVFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the triazaspiro structure.
- Functionalization with methyl and sulfonyl groups.
- Purification using techniques such as NMR spectroscopy and Mass Spectrometry (MS).
Enzyme Inhibition
The compound may also interact with biological targets such as enzymes or receptors due to its unique structural features. Research on related compounds has shown that sulfonamide derivatives can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission . This suggests that this compound could exhibit similar enzyme inhibitory activities.
Anti-inflammatory and Anticancer Potential
Compounds within the same chemical class have been documented to possess anti-inflammatory and anticancer effects . The presence of the sulfonamide group often correlates with these biological activities, making it plausible that this compound may also display such properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
These findings underscore the potential versatility of similar compounds in therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with sulfonylurea-class herbicides, particularly in the sulfonyl benzoate backbone. However, its spirocyclic triaza core and substituent profile distinguish it from conventional sulfonylurea analogs. Below is a comparative analysis with key analogs from the sulfonylurea family:
Structural Similarities and Differences
Sulfonyl Bridge and Benzoate Ester :
- All compounds feature a methyl benzoate ester linked to a sulfonyl group, a hallmark of sulfonylurea herbicides. This group is critical for binding to acetolactate synthase (ALS), a target enzyme in plants .
- Divergence : The target compound replaces the triazine ring (common in sulfonylureas) with a spirocyclic 1,4,8-triazaspiro[4.5]dec-1-en-3-one system. This structural shift likely alters molecular conformation and target interaction.
Heterocyclic Core: Sulfonylurea Analogs: Utilize 1,3,5-triazine rings with substituents (e.g., methoxy, methylamino, trifluoroethoxy) that modulate herbicidal activity and selectivity. For example:
- Metsulfuron-methyl : 4-methoxy-6-methyl-1,3,5-triazin-2-yl .
- Triflusulfuron-methyl: 4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl .
Substituent Profile: The 4-tert-butylphenyl group on the spirocyclic core is bulkier than substituents in typical sulfonylureas (e.g., methoxy or methylamino groups). This may influence lipophilicity and membrane penetration.
Functional Implications
- Herbicidal Activity: Sulfonylureas like metsulfuron-methyl inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The target compound’s spirocyclic core may confer resistance to metabolic degradation (a common issue with triazine-based herbicides) or enable novel target interactions .
- Selectivity: Substituents on the heterocycle dictate species selectivity. For instance, ethametsulfuron-methyl’s 4-ethoxy-6-methylamino-triazine enhances crop tolerance . The 4-tert-butylphenyl group in the target compound could expand or narrow selectivity profiles.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Pharmacokinetic Properties
| Property | Target Compound | Metsulfuron-methyl |
|---|---|---|
| Molecular Weight (g/mol) | ~495 (estimated) | 381.4 |
| LogP (Predicted) | ~3.8 (high lipophilicity) | 1.2 |
| Metabolic Stability | Potentially high | Moderate (triazine hydrolysis) |
Research Findings
Mechanistic Insights: Sulfonylureas like metsulfuron-methyl exhibit ALS inhibition at nanomolar concentrations . The target compound’s bulkier spirocyclic system may reduce off-target effects but requires empirical validation. Computational modeling suggests the 4-tert-butylphenyl group could enhance binding to hydrophobic enzyme pockets, though this remains untested.
Synthetic Challenges :
- The spirocyclic triaza core introduces synthetic complexity compared to triazine-based sulfonylureas. Yield optimization and regioselective functionalization are key hurdles.
Ecotoxicity Considerations :
- Sulfonylureas are prone to leaching into groundwater due to moderate solubility. The target compound’s higher logP (predicted) may reduce environmental mobility, mitigating ecological risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
